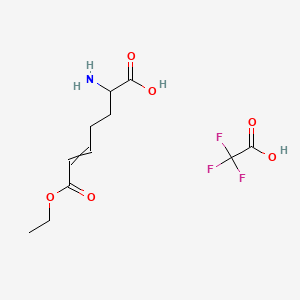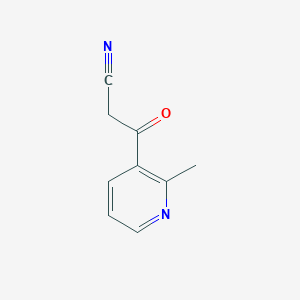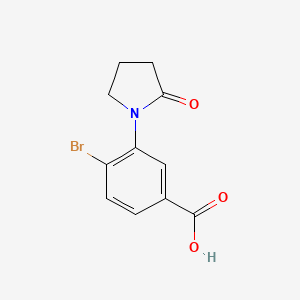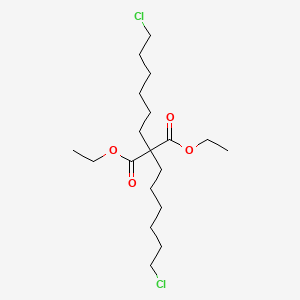
Diethyl 2,2-Bis(6-chlorohexyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2-Bis(6-chlorohexyl)malonate: is an organic compound with the molecular formula C17H30Cl2O4 It is a derivative of malonic acid, where two ethyl groups and two 6-chlorohexyl groups are attached to the central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-Bis(6-chlorohexyl)malonate typically involves the alkylation of diethyl malonate with 6-chlorohexyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion deprotonates the methylene group of diethyl malonate, making it a strong nucleophile that attacks the 6-chlorohexyl bromide.
Reaction Conditions:
Temperature: Room temperature to reflux
Solvent: Ethanol or other suitable organic solvents
Catalyst: Sodium ethoxide or other strong bases
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl 2,2-Bis(6-chlorohexyl)malonate: can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 6-chlorohexyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding diacid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atoms.
Hydrolysis: Diethyl malonic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
科学的研究の応用
Diethyl 2,2-Bis(6-chlorohexyl)malonate: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2,2-Bis(6-chlorohexyl)malonate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its reactive functional groups. For example, in substitution reactions, the chlorine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds. The ester groups can also participate in hydrolysis or reduction reactions, altering the compound’s structure and reactivity.
類似化合物との比較
Diethyl 2,2-Bis(6-chlorohexyl)malonate: can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in various organic synthesis reactions.
Dimethyl malonate: Another ester of malonic acid, with methyl groups instead of ethyl groups.
Diethyl 2,2-Bis(2-chloroethyl)malonate: A similar compound with 2-chloroethyl groups instead of 6-chlorohexyl groups.
Uniqueness:
- The presence of 6-chlorohexyl groups in This compound provides unique reactivity and potential for forming long-chain derivatives, making it distinct from simpler malonate esters.
Conclusion
This compound: is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Further research into its properties and applications may uncover new uses and benefits for this intriguing compound.
特性
分子式 |
C19H34Cl2O4 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
diethyl 2,2-bis(6-chlorohexyl)propanedioate |
InChI |
InChI=1S/C19H34Cl2O4/c1-3-24-17(22)19(18(23)25-4-2,13-9-5-7-11-15-20)14-10-6-8-12-16-21/h3-16H2,1-2H3 |
InChIキー |
PMPLOXCWRVMDHC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCCCCCl)(CCCCCCCl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


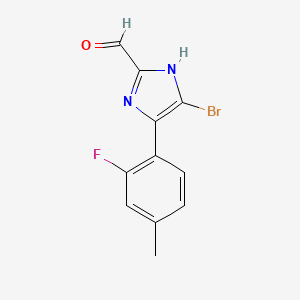
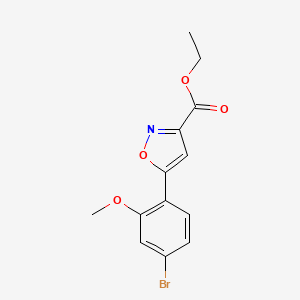
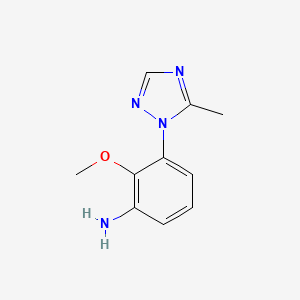
![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)

![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
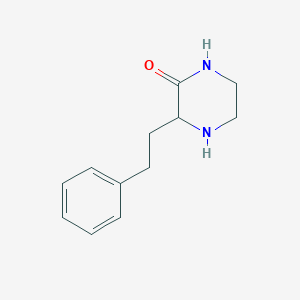
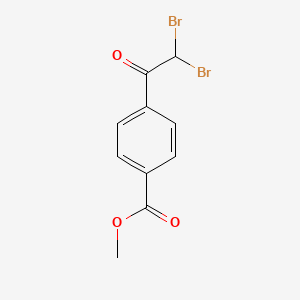
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
